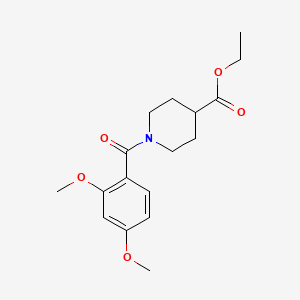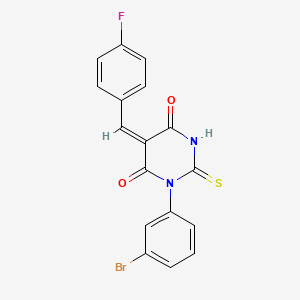![molecular formula C21H14N6 B5306449 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)
2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. This compound is a member of the pyrrole family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of several enzymes that are involved in the production of pro-inflammatory cytokines. Finally, this compound has been shown to inhibit the replication of several viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. Some of the most notable effects include its ability to induce apoptosis in cancer cells, its ability to inhibit the production of pro-inflammatory cytokines, and its ability to inhibit viral replication. Additionally, studies have shown that this compound has low toxicity in normal cells, which suggests that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile in lab experiments is its potent cytotoxic effects on cancer cells. This makes it an excellent candidate for use in cancer research. Additionally, this compound has been shown to have low toxicity in normal cells, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its biological effects.
Future Directions
There are several future directions for research on 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile. One of the most promising directions is to investigate its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Another direction for research is to investigate its potential as an anti-inflammatory and anti-viral agent. Finally, there is a need for studies that investigate the pharmacokinetics and pharmacodynamics of this compound, which will be important for the development of potential therapeutic agents based on this compound.
Synthesis Methods
The synthesis of 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile has been described in several scientific publications. One of the most common methods involves the reaction of 2-amino-4-chloro-6-(1H-pyrrol-2-yl)nicotinonitrile with 4-cyanophenylboronic acid in the presence of a palladium catalyst. This reaction yields this compound with high yield and purity.
Scientific Research Applications
2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile has been the focus of several scientific studies due to its potential therapeutic applications. Some of the most promising applications of this compound include its use as an anti-cancer agent, an anti-inflammatory agent, and an anti-viral agent. Studies have shown that this compound has potent cytotoxic effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, this compound has been shown to have anti-viral effects by inhibiting the replication of several viruses, including HIV and hepatitis C virus.
properties
IUPAC Name |
2-amino-4-[1-(4-cyanophenyl)pyrrol-2-yl]-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6/c22-12-14-5-7-15(8-6-14)27-10-2-4-20(27)16-11-19(18-3-1-9-25-18)26-21(24)17(16)13-23/h1-11,25H,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKKLLLRZFFYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=C(C(=C2)C3=CC=CN3C4=CC=C(C=C4)C#N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(2-chlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5306380.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5306384.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5306391.png)
![3-[(dimethylamino)methyl]-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5306393.png)
![4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5306410.png)

![N-methyl-1-[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5306440.png)
![3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride](/img/structure/B5306443.png)
![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306446.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5306451.png)
![4-nitro-N-(2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5306453.png)
![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)